molecular formula C10H7Cl3O2 B14708926 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester CAS No. 18967-27-6

2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester

Cat. No.: B14708926
CAS No.: 18967-27-6
M. Wt: 265.5 g/mol
InChI Key: DGZZQOZXBPFEIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester typically involves the esterification of 2-propenoic acid with 2,4,6-trichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-propenoic acid and 2,4,6-trichlorophenol.

    Polymerization: The compound can participate in free radical polymerization reactions, forming polymers with unique properties.

    Substitution Reactions: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and 2,4,6-trichlorophenol.

    Polymerization: Polymers with varying molecular weights and properties.

    Substitution: New derivatives with modified functional groups.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential use in the development of biocompatible materials.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is primarily related to its ability to undergo polymerization and form stable polymers. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester:

    2-Propenoic acid, 2-methyl-, heptyl ester:

    2-Propenoic acid, 2-methyl-, octadecyl ester:

Uniqueness

2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

18967-27-6

Molecular Formula

C10H7Cl3O2

Molecular Weight

265.5 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3

InChI Key

DGZZQOZXBPFEIY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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